N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide
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Overview
Description
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide is a complex organic compound characterized by the presence of furan rings, amide groups, and sulfanyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-ylmethylamine, followed by its reaction with 3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The amide groups can be reduced to amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide involves its interaction with specific molecular targets. The furan rings can intercalate with DNA, disrupting its function, while the amide and sulfanyl groups can interact with proteins, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring and a sulfanylmethyl group.
N-(furan-2-ylmethyl)acetamide: Contains a furan ring and an amide group.
3-(furan-2-yl)propanoic acid: Contains a furan ring and a carboxylic acid group.
Uniqueness
N-[(furan-2-yl)methyl]-3-[(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)sulfanyl]propanamide is unique due to its combination of furan rings, amide groups, and sulfanyl linkages, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[3-(furan-2-ylmethylamino)-3-oxopropyl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-15(17-11-13-3-1-7-21-13)5-9-23-10-6-16(20)18-12-14-4-2-8-22-14/h1-4,7-8H,5-6,9-12H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZASUFPAMQAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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